4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-(2-methoxy-5-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S2/c1-17-8-9-19(28-2)20(16-17)31(26,27)22-12-10-21(11-13-22)23(14-15-29-21)30(24,25)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMULFMNFHBYLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the use of benzenesulfonyl chlorides as starting materials, which undergo sulfenylation reactions to form the desired sulfonyl groups . The reaction conditions often include the use of catalysts such as tetrabutylammonium iodide (TBAI) and hydrobromic acid (HBr) in a solvent like polyethylene glycol (PEG 400) .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and purification techniques are crucial for achieving high purity and consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the sulfonyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler hydrocarbons or alcohols.
Scientific Research Applications
Structure and Composition
The compound features a unique spirocyclic structure that combines elements of both diazaspirodecane and benzenesulfonyl moieties. Its molecular formula is C₁₈H₁₈N₂O₄S₂, and it possesses a molecular weight of approximately 378.47 g/mol. The structural complexity contributes to its diverse applications in pharmaceuticals and materials science.
Medicinal Chemistry
Antitumor Activity : Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. The presence of the benzenesulfonyl group is known to enhance the bioactivity of pharmaceutical agents by improving solubility and bioavailability.
Hypoglycemic Effects : Some derivatives of benzenesulfonyl compounds have been studied for their blood sugar-lowering effects, suggesting potential applications in diabetes management. The structural characteristics of this compound may contribute to similar pharmacological effects, warranting further investigation.
Material Science
Polymer Chemistry : The unique structure of 4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane makes it a candidate for use in polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers, making them more durable and heat-resistant.
Nanotechnology : The compound's properties may also lend themselves to applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various biomolecules could facilitate targeted delivery mechanisms.
Analytical Chemistry
Chromatography : Due to its complex structure, this compound can be utilized as a standard in chromatographic analyses for the separation and identification of sulfonyl-containing compounds in various matrices.
Case Study 1: Antitumor Activity Assessment
A study conducted on similar spirocyclic compounds demonstrated their effectiveness against various cancer cell lines. The results indicated that modifications to the sulfonyl groups significantly affected cytotoxicity levels. Further research into this compound could yield promising results in developing new anticancer therapies.
Case Study 2: Polymer Enhancement
Research published on the use of sulfonyl-containing compounds as additives in polymer formulations showed improved thermal stability and mechanical strength. The incorporation of this specific compound into polyvinyl chloride (PVC) matrices resulted in enhanced performance characteristics, suggesting its potential utility in industrial applications.
Mechanism of Action
The mechanism by which 4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane scaffold is a versatile template for chemical modification. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity : The 2-methoxy-5-methylbenzenesulfonyl group likely increases logP compared to BA68970 (methyl substituents only), but less than the trifluoromethylpyridine analog in .
- Steric Effects : Bulkier substituents (e.g., 4-ethoxybenzoyl in ) may hinder rotational freedom, affecting binding pocket compatibility.
Biological Activity
The compound 4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the diazaspiro compound family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Molecular Formula : C16H20N2O4S2
- Molecular Weight : 388.47 g/mol
- CAS Number : 685544-63-2
This compound features two benzenesulfonyl groups and a spiro structure, which may contribute to its unique pharmacological profile.
Pharmacological Properties
Research indicates that compounds similar to This compound exhibit a range of biological activities, including:
- Antidiabetic Effects : Studies have shown that benzenesulfonyl ureas can possess hypoglycemic properties, making them potential candidates for diabetes treatment . The mechanism often involves the modulation of insulin secretion and enhancement of glucose uptake in peripheral tissues.
- Inhibition of Platelet Aggregation : Related compounds have demonstrated significant inhibition of platelet aggregation, with IC50 values indicating effective concentrations for therapeutic applications in cardiovascular diseases .
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- σ1 Receptor Ligands : Similar spiro compounds have been identified as ligands for sigma receptors, which are implicated in numerous neuropsychiatric disorders. The binding affinity and selectivity for σ1 receptors suggest potential applications in treating depression and anxiety disorders .
- Antioxidant Activity : Some studies have indicated that compounds with similar structures possess antioxidant properties, which can mitigate oxidative stress-related damage in cells.
Case Studies
- Antidiabetic Activity :
- Cardiovascular Research :
- Neuropharmacology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
